4-allyl-5-[1-(3-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol
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Description
The compound "4-allyl-5-[1-(3-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol" is a derivative of 1,2,4-triazole, which is a heterocyclic compound featuring a five-membered ring of two carbon atoms and three nitrogen atoms. The 1,2,4-triazole derivatives are known for their diverse biological activities, including antimicrobial, anticonvulsant, and antidepressant properties . The specific compound is not directly studied in the provided papers, but its structural relatives have been synthesized and characterized, providing insights into its potential properties and applications.
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives typically involves intramolecular cyclization of thiosemicarbazides . For example, the synthesis of 4-allyl-5-pyridin-4-yl-2,4-dihydro-3H-1,2,4-triazole-3-thione was achieved through the reaction of 3-isothiocyanatoprop-1-ene with isonicotinohydrazide, followed by base-catalyzed intramolecular dehydrative cyclization . This method could potentially be adapted for the synthesis of "4-allyl-5-[1-(3-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol" by altering the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of 1,2,4-triazole derivatives is often characterized using spectroscopic methods such as FT-IR, NMR, and UV-visible spectroscopy, as well as X-ray diffraction . These techniques allow for the determination of the molecular geometry, vibrational frequencies, and chemical shift values, which can be compared with theoretical calculations performed using methods like DFT and HF . The presence of intermolecular hydrogen bonds and C-H...π interactions can stabilize the structure .
Chemical Reactions Analysis
The reactivity of 1,2,4-triazole derivatives can be influenced by their electronic structure, which can be studied through HOMO-LUMO energy gap analysis and molecular electrostatic potential maps . These compounds can undergo various chemical reactions, including tautomerism, as seen in the thiol-thione equilibrium . Theoretical calculations can predict the feasibility of synthesis and the preferred tautomeric form .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazole derivatives, such as solubility, density, and melting point, can be inferred from experimental data . Theoretical calculations can provide additional insights into properties like conformational flexibility, molecular electrostatic potential, and frontier molecular orbitals . The nonlinear optical properties of these compounds can also be predicted and compared with standard materials like urea .
Scientific Research Applications
Synthesis and Chemical Properties
4-Allyl-5-[1-(3-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol and similar compounds have been synthesized and characterized in various studies. For example, Mobinikhaledi et al. (2010) synthesized novel Schiff bases containing the 1,2,4-triazole ring, which are key components in many chemical reactions and applications. These compounds were characterized by IR, 1H NMR, and 13C NMR spectroscopy (Mobinikhaledi et al., 2010).
Corrosion Inhibition
The compound has been studied for its potential as a corrosion inhibitor. Orhan et al. (2012) investigated the corrosion protection of mild steel by this compound in a sulfuric acid solution, demonstrating its effectiveness in inhibiting corrosion (Orhan et al., 2012).
Anticancer Activity
Compounds similar to 4-allyl-5-[1-(3-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol have been evaluated for anticancer activity. For instance, Alam et al. (2022) synthesized and characterized new eugenol 1,2,3-triazole derivatives, which exhibited significant cytotoxicity against breast cancer cells (Alam et al., 2022).
Antimicrobial Activity
The compound and its derivatives have also shown promise in antimicrobial applications. Martin (2020) prepared novel triazole thiols with moderate to good antimicrobial activity (Martin, 2020).
Molecular Docking Studies
Various studies have utilized molecular docking to predict the interaction of this compound and its derivatives with biological targets. For instance, Georgiyants et al. (2014) described the synthesis of derivatives and their probable anti-ulcer activity based on computer simulations and docking studies (Georgiyants et al., 2014).
properties
IUPAC Name |
3-[1-(3-methylphenoxy)ethyl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3OS/c1-4-8-17-13(15-16-14(17)19)11(3)18-12-7-5-6-10(2)9-12/h4-7,9,11H,1,8H2,2-3H3,(H,16,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVQZLILJLNHSQL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC(C)C2=NNC(=S)N2CC=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00397144 |
Source
|
Record name | 4-allyl-5-[1-(3-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00397144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-allyl-5-[1-(3-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol | |
CAS RN |
667413-68-5 |
Source
|
Record name | 4-allyl-5-[1-(3-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00397144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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